molecular formula C12H12O2 B181337 2,6-Dimethoxynaphthalene CAS No. 5486-55-5

2,6-Dimethoxynaphthalene

Cat. No. B181337
CAS RN: 5486-55-5
M. Wt: 188.22 g/mol
InChI Key: AHKDVDYNDXGFPP-UHFFFAOYSA-N
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Description

2,6-Dimethoxynaphthalene is a chemical compound with the molecular formula C12H12O2 . It has an average mass of 188.223 Da and a monoisotopic mass of 188.083725 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Dimethoxynaphthalene are not detailed in the retrieved sources, it’s known that this compound can undergo various chemical reactions .


Physical And Chemical Properties Analysis

2,6-Dimethoxynaphthalene has a density of 1.1±0.1 g/cm3, a boiling point of 311.2±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.0±3.0 kJ/mol and a flash point of 130.3±19.9 °C . The compound has a molar refractivity of 57.5±0.3 cm3 .

Scientific Research Applications

Synthesis and Purity

2,6-Dimethoxynaphthalene is synthesized using 2,6-dihydroxynaphthalene, dimethyl sulfate, and sodium hydroxide, achieving over 85% yield and high purity. This synthesis method is efficient for producing white crystal with a melting point of 155-156℃ (Dong-sheng, 2004).

Charge-Transfer Matrixes

It is used as a matrix in matrix-assisted laser desorption/ionization to investigate the structure of polymetallic porphyrins. This application is especially useful for analyzing labile species such as zinc porphyrinate complexes (Aiello et al., 2004).

Sulfonation Mechanism

The role of 2,6-Dimethoxynaphthalene in sulfonation reactions is explored, highlighting its intermediates like monoprotonated oxonium cations and quinonoid dications. This study provides insights into the sulfonation mechanism, particularly for 2,3-dimethoxynaphthalene (Cisak, Kusztal, & Brzezińska, 2001).

Solvent Effects on Charge-Transfer Spectra

2,6-Dimethoxynaphthalene's charge-transfer transition energies with various anhydrides were measured in different aprotic solvents, helping understand solvent effects on charge-transfer spectra in organic chemistry (Dupire, Mulindabyuma, Nagy, & Nagy, 1975).

Antibacterial Activity

5,6-Dimethoxynaphthalene-2-carboxylic acid, synthesized through a multi-step process involving 2,6-Dimethoxynaphthalene, showed in vitro antibacterial activity against pathogenic bacteria, indicating potential applications in antibacterial research (Göksu & Uğuz, 2005).

Charge Transfer Complexes

The study of electron-rich 2,7-dimethoxynaphthalene dichalcogenides formed charge transfer complexes with tetracyanoquinodimethane, revealing absorption features spanning a wide range and low HOMO–LUMO energy gaps (Press, Back, & Sutherland, 2012).

Biosynthesis

The synthesis of 1-Hydroxy-3-methyl-6,8-dimethoxynaphthalene (related to 2,6-Dimethoxynaphthalene) established the formula for eleutherinol, aiding in the understanding of biogenetic processes (Birch & Donovan, 1953).

Safety And Hazards

Safety data sheets recommend avoiding dust formation and breathing in mist, gas, or vapours when handling 2,6-Dimethoxynaphthalene . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

2,6-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-13-11-5-3-10-8-12(14-2)6-4-9(10)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKDVDYNDXGFPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203340
Record name 2,6-Dimethoxynaphthalene
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxynaphthalene

CAS RN

5486-55-5
Record name 2,6-Dimethoxynaphthalene
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Record name 2,6-Dimethoxynaphthalene
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Record name 2,6-Dimethoxynaphthalene
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Record name 2,6-Dimethoxynaphthalene
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Record name 2,6-dimethoxynaphthalene
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Synthesis routes and methods

Procedure details

Naphthalene-2,6-diol (16.0 g, 0.1 mol) and NaH (6.0 g, 0.25 mol) was combined together in a 500 mL flask under argon. The mixture was cooled to −78° C. before the addition of anhydrous DMF (200 mL) by injection. The mixture emitted a significant amount o gas. Stirring was continued at room temperature for 2 hours. Dimethyl sulfate (31.5 g, 0.25 mol) was added dropwise after the mixture was cooled to −78° C. again. The reaction was continued overnight at room temperature before 200 mL of anhydrous DMF was added. Compound 5 (16.0 g, ˜85.1% yield) was collected as a white powder by filtration and washed with water and methanol before drying under vacuum. 1H NMR (CDCl3, 500 MHz): δ 7.67 (d, 2H, J=8.5 Hz), δ 7.17 (d×d, 2H, J=8.5 Hz×2.5 Hz), δ 7.13 (d, 2H, J=2.5 Hz), δ 7.13 (d, 2H, J=2.5 Hz), δ 3.93 (s, 6H).
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
85.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
303
Citations
B Weinstein, AH Fenselau - The Journal of Organic Chemistry, 1965 - ACS Publications
VIII IX VII an extremely intense and broad carbonyl absorption at 1700 cm.-1 with a lesser maximum at 1605 cm.-1. The ultraviolet spectrum in ethanol contained a weak absorption at …
Number of citations: 11 pubs.acs.org
B Weinstein, AH Fenselau - The Journal of Organic Chemistry, 1964 - ACS Publications
Preparation of 6-Benzoyl-2, 5-diphenyl-2-phenylglyoxoyl-3, 4-dihydro-2H-pyran (III).—To 18.2 g.(0.081 mole) of 1, 3-di-phenyl-1, 2-propanedione6 in 80 ml. of methanol was added 25 …
Number of citations: 7 pubs.acs.org
W Lei, Z Gu, W Si, F Wang, Q Hao - Journal of The …, 2013 - iopscience.iop.org
Conducting poly (2, 6-dimethoxynaphthalene)(PDMN), a novel fluorescent polymer was electrochemically synthesized in boron trifluoride diethyl etherate (BFEE) containing additional …
Number of citations: 6 iopscience.iop.org
RC White, RE Buckles - Journal of Photochemistry, 1978 - Elsevier
Relative fluorescent intensities were measured on a Hitachi Perkin-Elmer MPF 2A fluorescence spectrophotometer. Absorption spectra were recorded with a Cary model 118 …
Number of citations: 2 www.sciencedirect.com
AK Colter, SH Hui - The Journal of Organic Chemistry, 1968 - ACS Publications
To investigate the effect of donor structure on catalysis by charge-transfer complexing in acetolysis reactions, rates of acetolysis of2, 4, 7-trinitro-9-fluorenyl p-toluenesulfonate were …
Number of citations: 11 pubs.acs.org
A CISAK, D KUSZTAL, E BRZEZIŃSKA - Acta Poloniac Pharmaceutica …, 2000 - ptfarm.pl
SULPHONATION OF 2,6-DIMETHOXYNAPHTHALENE, Page 1 Acta Poloniac Pharmaceutica – Drug Research, Vol. 57 No. 4 pp. 299–306, 2000 ISSN ()()() || -6837 …
Number of citations: 2 www.ptfarm.pl
DG Hamilton, DE Lynch, KA Byriel… - Australian journal of …, 1998 - CSIRO Publishing
N-Alkylation of pyromellitic diimide in the presence of CsF affords N-substituted diimide derivatives that lack the hydrogen-bonding ability of the parent diimide. The solid-state structure …
Number of citations: 14 www.publish.csiro.au
MG Dolson, JS Swenton - Journal of the American Chemical …, 1981 - ACS Publications
Theanodic oxidations of 1-and 2-methoxy-and 1, 2-, 1, 3-, 1, 4-, 1, 5-, 1, 6-, 1, 7-, 2, 3-, 2, 6-, and 2, 7-dimethoxynaphthalenes have been studied in methanolic potassium hydroxide. At …
Number of citations: 101 pubs.acs.org
LP Yang, W Jiang - Angewandte Chemie International Edition, 2020 - Wiley Online Library
Phenol‐based macrocyclic arenes have been widely used in supramolecular chemistry, significantly enriching the toolbox of the field. In contrast, naphthol‐based macrocyclic arenes …
Number of citations: 19 onlinelibrary.wiley.com
D Cao, M Hong, AK Blackburn, Z Liu, JM Holcroft… - Chemical …, 2014 - pubs.rsc.org
The syntheses of 3,6-dichloro-, -dibromo-, and -diiodopyromellitic diimides—ACl, ABr, and AI, respectively—have been achieved. X-Ray crystallography of single crystals of ACl and ABr …
Number of citations: 39 pubs.rsc.org

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